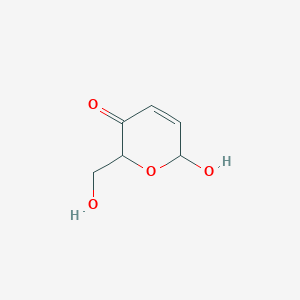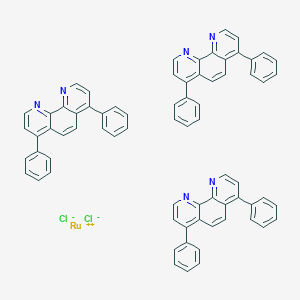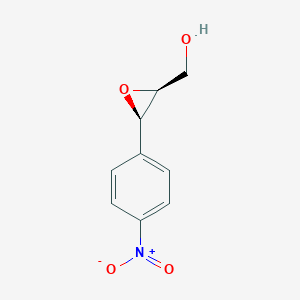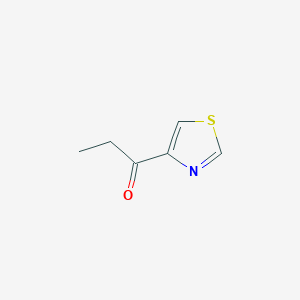
1-(Thiazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiazol-4-yl)propan-1-one, also known as 4-methylthio-2-oxo-1,2-dihydrothiazole-5-carboxylic acid ethyl ester or 4-Methylthio-2-oxo-1,2-dihydrothiazole-5-carboxylic acid, is a chemical compound with the molecular formula C7H7NO2S2. It is a thiazole derivative that has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-yl)propan-1-one is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes, such as topoisomerase II and DNA polymerase. It may also disrupt cellular processes by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
Studies have shown that 1-(Thiazol-4-yl)propan-1-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of reactive oxygen species. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Thiazol-4-yl)propan-1-one in lab experiments is its versatility. It can be used in a variety of applications, including medicine, agriculture, and materials science. Another advantage is its relative ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 1-(Thiazol-4-yl)propan-1-one. One direction is to further investigate its potential use as a radioprotective agent. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research could be done to optimize its use as a fungicide and insecticide in agriculture. Finally, research could be done to explore its potential use as a building block for the synthesis of novel materials.
Synthesis Methods
The synthesis of 1-(Thiazol-4-yl)propan-1-one can be achieved through several methods, including the reaction of thiosemicarbazide with ethyl acetoacetate, followed by cyclization with phosphorus pentoxide. Another method involves the reaction of 1-(Thiazol-4-yl)propan-1-one-2-oxo-1,2-dihydrothiazole-5-carboxylic acid with ethyl chloroformate in the presence of triethylamine. These methods have been optimized to yield high purity and high yields of the compound.
Scientific Research Applications
1-(Thiazol-4-yl)propan-1-one has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a radioprotective agent. In agriculture, it has been studied for its potential use as a fungicide and insecticide. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials.
properties
CAS RN |
129425-74-7 |
|---|---|
Product Name |
1-(Thiazol-4-yl)propan-1-one |
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)propan-1-one |
InChI |
InChI=1S/C6H7NOS/c1-2-6(8)5-3-9-4-7-5/h3-4H,2H2,1H3 |
InChI Key |
FRDBSJNXMBGYRA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CSC=N1 |
Canonical SMILES |
CCC(=O)C1=CSC=N1 |
synonyms |
1-Propanone, 1-(4-thiazolyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



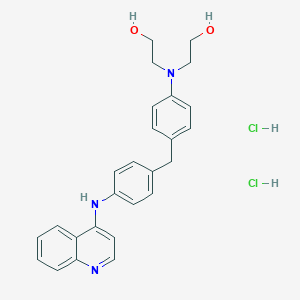
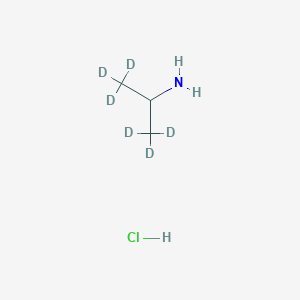
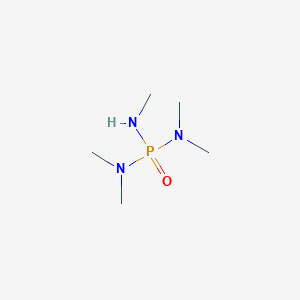
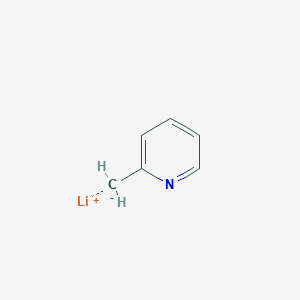



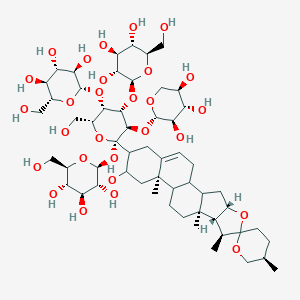
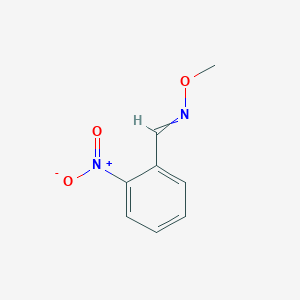

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)
